molecular formula C10H10FNO3S B3000761 4-Cyano-1-fluorosulfonyloxy-2-propan-2-ylbenzene CAS No. 2411297-10-2

4-Cyano-1-fluorosulfonyloxy-2-propan-2-ylbenzene

Cat. No.: B3000761
CAS No.: 2411297-10-2
M. Wt: 243.25
InChI Key: CFVSSNVIBGUIEI-UHFFFAOYSA-N
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Description

4-Cyano-1-fluorosulfonyloxy-2-propan-2-ylbenzene is a useful research compound. Its molecular formula is C10H10FNO3S and its molecular weight is 243.25. The purity is usually 95%.
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Scientific Research Applications

Solvatomorphism in Crystal Structures

Research by Kamiński et al. (2010) on a related compound, 2-(4-Fluorophenylamino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole, revealed significant structural changes in crystal structures when grown from solutions with different alcohols. This study suggests potential applications of similar fluorinated compounds, like 4-Cyano-1-fluorosulfonyloxy-2-propan-2-ylbenzene, in understanding solvatomorphism and its influence on the properties of crystal lattices (Kamiński et al., 2010).

Synthesis of Novel Compounds

Rao et al. (2007) explored the synthesis of fluoro-substituted compounds via microwave-assisted tandem intramolecular Wittig and Claisen rearrangement. This work underlines the importance of this compound and related compounds in the synthesis of diverse organic molecules, potentially applicable in pharmaceuticals and materials science (Rao et al., 2007).

Applications in Advanced Analytical Methodology

The synthesis and quantitation of a genotoxic impurity related to this compound in Escitalopram Oxalate, conducted by Katta et al. (2017), showcases the potential application of such compounds in developing advanced analytical methodologies for quantifying impurities in pharmaceuticals (Katta et al., 2017).

Radiosynthesis for Medical Applications

Stephenson et al. (2008) developed a method for fluorine-18 labeling of beta-blockers, demonstrating the potential application of fluorinated compounds, like this compound, in the synthesis of radiotracers for PET imaging (Stephenson et al., 2008).

Investigating Substituent Effects on Optical Properties

Ueki et al. (2017) investigated the effects of electron-withdrawing groups on the optical properties of certain derivatives. This research highlights the role of compounds like this compound in studying optical properties and their potential applications in developing new materials with unique photophysical characteristics (Ueki et al., 2017).

Fuel Cell Applications

Bae et al. (2009) synthesized sulfonated poly(arylene ether sulfone)s containing fluorenyl groups, showing the potential application of fluoro-substituted compounds in the development of materials for fuel cell applications (Bae et al., 2009).

Properties

IUPAC Name

4-cyano-1-fluorosulfonyloxy-2-propan-2-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO3S/c1-7(2)9-5-8(6-12)3-4-10(9)15-16(11,13)14/h3-5,7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFVSSNVIBGUIEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)C#N)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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